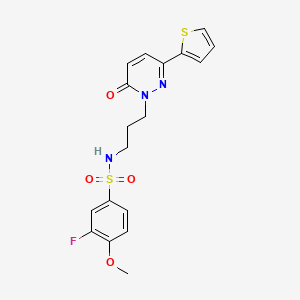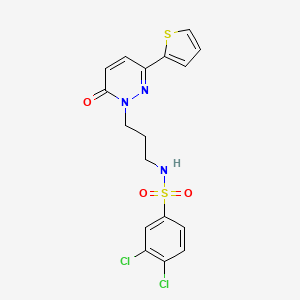![molecular formula C21H19NO6 B3400952 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate CAS No. 1040670-40-3](/img/structure/B3400952.png)
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate
Übersicht
Beschreibung
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate, also known as BDD-1048, is a chemical compound that has been synthesized and researched for its potential applications in scientific research. This compound belongs to the class of isoxazole derivatives and has been found to have promising properties for various applications.
Wirkmechanismus
Target of Action
Similar compounds have shown antitumor activities against various cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle and induce apoptosis, suggesting that they may interact with pathways related to cell growth and death .
Pharmacokinetics
The compound’s molecular structure could provide some insights into its potential pharmacokinetic properties.
Result of Action
The compound has shown potent growth inhibition properties in vitro. For instance, similar compounds have demonstrated potent activities against HeLa and A549 cell lines with IC50 values generally below 5 μM . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate in lab experiments is its high affinity for the sigma-1 receptor. This makes it a potent modulator of the sigma-1 receptor activity and allows for the study of various cellular processes that are regulated by this protein. However, one of the limitations of using (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate in lab experiments is its potential toxicity. Studies have shown that (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate can induce cell death in certain cell types at high concentrations, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are various future directions for the research and development of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective analogs of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate that can modulate the sigma-1 receptor activity with higher affinity and selectivity. Additionally, the potential therapeutic applications of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate in various neurological disorders should be further explored in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate has been found to have various potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. Studies have shown that (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate has a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes including neuroprotection, neurotransmission, and cell survival. (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate has been found to modulate the activity of the sigma-1 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-2-24-17-6-3-14(4-7-17)9-21(23)25-12-16-11-19(28-22-16)15-5-8-18-20(10-15)27-13-26-18/h3-8,10-11H,2,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPBIZODGYRVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B3400891.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate](/img/structure/B3400893.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate](/img/structure/B3400897.png)
![N-(2-chloro-4-fluorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400899.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate](/img/structure/B3400900.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate](/img/structure/B3400912.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate](/img/structure/B3400926.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B3400942.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400949.png)
![3-(4-chlorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400957.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400958.png)
